3-(4-Methylphenyl)adamantane-1-carboxylic acid
Overview
Description
3-(4-Methylphenyl)adamantane-1-carboxylic acid is a chemical compound with the molecular formula C18H22O2. It is characterized by the presence of an adamantane core structure substituted with a 4-methylphenyl group and a carboxylic acid functional group. This compound is known for its unique structural properties, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylphenyl)adamantane-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with adamantane, a tricyclic hydrocarbon.
Functionalization: The adamantane core is functionalized by introducing a carboxylic acid group at the 1-position.
Substitution: The 4-methylphenyl group is introduced through a substitution reaction, typically involving a Friedel-Crafts alkylation.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation reactions to form various derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohols or other reduced forms.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids such as aluminum chloride for Friedel-Crafts reactions.
Major Products:
Oxidation Products: Carboxylic acid derivatives.
Reduction Products: Alcohols and other reduced forms.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
3-(4-Methylphenyl)adamantane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and neurological applications.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)adamantane-1-carboxylic acid involves its interaction with specific molecular targets. The adamantane core provides structural stability, while the carboxylic acid and aromatic groups facilitate interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
1-Adamantanecarboxylic acid: Shares the adamantane core but lacks the 4-methylphenyl group.
3-Phenyladamantane-1-carboxylic acid: Similar structure but with a phenyl group instead of a 4-methylphenyl group.
Uniqueness: 3-(4-Methylphenyl)adamantane-1-carboxylic acid is unique due to the presence of the 4-methylphenyl group, which enhances its reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
3-(4-methylphenyl)adamantane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-12-2-4-15(5-3-12)17-7-13-6-14(8-17)10-18(9-13,11-17)16(19)20/h2-5,13-14H,6-11H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPMIBVQZDSYNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10971979 | |
Record name | 3-(4-Methylphenyl)adamantane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10971979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56531-69-2 | |
Record name | 3-Adamantanecarboxylic acid, 1-(p-tolyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056531692 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(4-Methylphenyl)adamantane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10971979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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